molecular formula C13H14ClN3 B13497715 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B13497715
M. Wt: 247.72 g/mol
InChI Key: CNEGUVQFEMONRB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired indazole derivative. Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of complex molecules . Industrial production methods may involve continuous processes that optimize reaction conditions for higher yields and purity .

Chemical Reactions Analysis

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives and similar compounds:

The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and drug development.

Biological Activity

1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the indazole family, which is known for a variety of pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C13H14ClN3
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 1369093-49-1

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with appropriate indazole derivatives under basic conditions. The reaction often yields high purity and can be optimized for scale-up in pharmaceutical applications.

Anticancer Properties

Recent studies have indicated that indazole derivatives exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis
MCF-7 (Breast Cancer)20.5Inhibition of cell proliferation
HCT116 (Colon Cancer)18.9Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Cardioprotective Effects

In cardiotoxicity models using doxorubicin (DOX), compounds similar to this compound have shown protective effects on cardiomyocytes. The mechanism involves reducing oxidative stress and apoptosis induced by DOX.

Compound Cell Viability (%) ROS Inhibition (%)
Control100-
DOX45-
Compound X8560

The protective effect was attributed to the ability of the compound to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.

Anti-inflammatory Activity

Indazole derivatives have also been noted for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

One notable study examined the effects of various indazole derivatives on inflammatory markers in a model of acute inflammation. The results indicated that certain derivatives significantly reduced levels of TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Disruption of the cell cycle at specific checkpoints.
  • Antioxidant Activity : Scavenging ROS and reducing oxidative stress.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H14ClN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h4-8,12H,1-3,15H2

InChI Key

CNEGUVQFEMONRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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